1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide 1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide
Brand Name: Vulcanchem
CAS No.: 169051-77-8
VCID: VC20931384
InChI: InChI=1S/C8H15N2.C4F9O6S3/c1-4-5-10-7-6-9(3)8(10)2;5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13/h6-7H,4-5H2,1-3H3;/q+1;-1
SMILES: CCCN1C=C[N+](=C1C)C.[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Molecular Formula: C12H15F9N2O6S3
Molecular Weight: 550.4 g/mol

1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide

CAS No.: 169051-77-8

Cat. No.: VC20931384

Molecular Formula: C12H15F9N2O6S3

Molecular Weight: 550.4 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide - 169051-77-8

Specification

CAS No. 169051-77-8
Molecular Formula C12H15F9N2O6S3
Molecular Weight 550.4 g/mol
IUPAC Name bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane;1,2-dimethyl-3-propylimidazol-1-ium
Standard InChI InChI=1S/C8H15N2.C4F9O6S3/c1-4-5-10-7-6-9(3)8(10)2;5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13/h6-7H,4-5H2,1-3H3;/q+1;-1
Standard InChI Key LUWJQOLQUXTUGM-UHFFFAOYSA-N
SMILES CCCN1C=C[N+](=C1C)C.[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Canonical SMILES CCCN1C=C[N+](=C1C)C.[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator